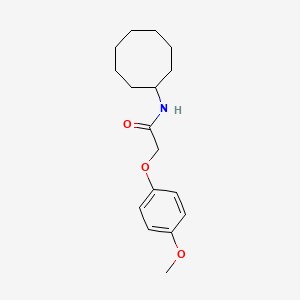
2'-(2,5-dimethyl-1H-pyrrol-1-yl)-2-biphenylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2'-(2,5-dimethyl-1H-pyrrol-1-yl)-2-biphenylamine, also known as DM-BPA, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. The compound is a derivative of biphenylamine and has been synthesized using different methods.
Mécanisme D'action
2'-(2,5-dimethyl-1H-pyrrol-1-yl)-2-biphenylamine has been shown to inhibit the proliferation of cancer cells by inducing apoptosis. The mechanism of action involves the activation of caspases, which are enzymes that play a key role in the programmed cell death process. This compound has also been shown to inhibit the activity of metalloproteinases, which are enzymes that play a key role in cancer cell invasion and metastasis.
Biochemical and physiological effects:
This compound has been shown to have low toxicity and good biocompatibility. In vivo studies have shown that this compound is rapidly metabolized and excreted from the body. This compound has also been shown to have antioxidant properties, which may contribute to its potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
2'-(2,5-dimethyl-1H-pyrrol-1-yl)-2-biphenylamine has several advantages for lab experiments, including its low toxicity, good biocompatibility, and potential as a fluorescent probe. However, this compound has limitations, including its limited solubility in water, which may affect its bioavailability.
Orientations Futures
There are several future directions for 2'-(2,5-dimethyl-1H-pyrrol-1-yl)-2-biphenylamine research, including the development of new synthesis methods, the investigation of its potential as an anticancer agent, and the development of new applications in the field of organic electronics. This compound may also be studied for its potential as a fluorescent probe for detecting metal ions in biological systems.
Méthodes De Synthèse
2'-(2,5-dimethyl-1H-pyrrol-1-yl)-2-biphenylamine can be synthesized using different methods, including Suzuki-Miyaura coupling, Buchwald-Hartwig coupling, and Sonogashira coupling. The Suzuki-Miyaura coupling method involves the reaction of 2-bromo-5-methylpyrrole with 2-biphenylboronic acid in the presence of a palladium catalyst. The Buchwald-Hartwig coupling method involves the reaction of 2-bromo-5-methylpyrrole with 2-biphenylamine in the presence of a palladium catalyst and a base. The Sonogashira coupling method involves the reaction of 2-iodo-5-methylpyrrole with phenylacetylene in the presence of a palladium catalyst and a base.
Applications De Recherche Scientifique
2'-(2,5-dimethyl-1H-pyrrol-1-yl)-2-biphenylamine has been extensively studied for its potential applications in various fields. In the field of organic electronics, this compound has been used as a hole transport material in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). In the field of medicinal chemistry, this compound has been studied for its potential as an anticancer agent. This compound has also been studied for its potential as a fluorescent probe for detecting metal ions.
Propriétés
IUPAC Name |
2-[2-(2,5-dimethylpyrrol-1-yl)phenyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2/c1-13-11-12-14(2)20(13)18-10-6-4-8-16(18)15-7-3-5-9-17(15)19/h3-12H,19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOOFMCXIPRNLAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=CC=C2C3=CC=CC=C3N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-propyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5721999.png)
![2-(1-naphthyl)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5722000.png)

![N-cyclohexyl-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5722017.png)
![N~1~-[2,4-bis(4-methyl-1-piperidinyl)-5-nitrobenzylidene]-1H-tetrazole-1,5-diamine](/img/structure/B5722024.png)


![N-(3,4-dimethylphenyl)-N'-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5722035.png)

![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5722050.png)
![N-{4-[(tert-butylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5722069.png)
![2-(4-chlorophenyl)-3-[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]acrylonitrile](/img/structure/B5722075.png)